molecular formula C9H10F3NO B13966317 2-methoxy-N-methyl-N-(trifluoromethyl)aniline

2-methoxy-N-methyl-N-(trifluoromethyl)aniline

Cat. No.: B13966317
M. Wt: 205.18 g/mol
InChI Key: GWRBMWCXPWXQNB-UHFFFAOYSA-N
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Description

2-Methoxy-N-methyl-N-(trifluoromethyl)aniline is an organic compound belonging to the class of trifluoromethylbenzenes. It is characterized by the presence of a methoxy group, a methyl group, and a trifluoromethyl group attached to an aniline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-methyl-N-(trifluoromethyl)aniline typically involves the reaction of 2-methoxyaniline with trifluoromethylating agents under specific conditions. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-methyl-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-N-methyl-N-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals

Mechanism of Action

The mechanism of action of 2-methoxy-N-methyl-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The methoxy and methyl groups contribute to the compound’s overall reactivity and specificity in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-N-methyl-N-(trifluoromethyl)aniline is unique due to the presence of both methoxy and trifluoromethyl groups on the aniline ring, which imparts distinct chemical properties.

Properties

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

2-methoxy-N-methyl-N-(trifluoromethyl)aniline

InChI

InChI=1S/C9H10F3NO/c1-13(9(10,11)12)7-5-3-4-6-8(7)14-2/h3-6H,1-2H3

InChI Key

GWRBMWCXPWXQNB-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1OC)C(F)(F)F

Origin of Product

United States

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